2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide
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Overview
Description
2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide typically involves the nucleophilic substitution reaction of 2-chloro-4-pyrimidine with n-methylbenzamide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or ethanol. The reaction mixture is heated to a temperature range of 80-100°C to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether at low temperatures.
Substitution: Sodium hydride, potassium carbonate; reactions are performed in solvents like dimethylformamide or ethanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol: Shares a similar pyrimidine core structure but with different substituents, leading to variations in its chemical and biological properties.
4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile: Another pyrimidine derivative with distinct substituents, used in different therapeutic applications.
Uniqueness: 2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-14-11(18)8-4-2-3-5-9(8)16-10-6-7-15-12(13)17-10/h2-7H,1H3,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWNTRRLCFWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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